Enabling Src Kinase Inhibitor Potency: Scaffold Contribution Evidence
While the target compound itself is not a terminal kinase inhibitor, its core scaffold is essential for achieving potent Src inhibition in final analogs. Published structure-activity relationship (SAR) data show that the unsubstituted thieno[3,2-b]pyridine-6-carbonitrile core (Compound I) provides an initial Src IC50 of 0.48 µM . This demonstrates that the scaffold contributes intrinsic kinase affinity, and the 5-amino group is the critical functional handle used to introduce the C-7 phenylamino substituents that further enhance potency.
| Evidence Dimension | Src kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 0.48 µM (for compound I, the unsubstituted thieno[3,2-b]pyridine-6-carbonitrile core) |
| Comparator Or Baseline | Compound I serves as the baseline hit for the compound class before optimization. |
| Quantified Difference | Demonstrates baseline scaffold potency; subsequent C-2/C-7 derivatizations improved potency. |
| Conditions | Src kinase enzymatic assay |
Why This Matters
Validates the core scaffold's inherent potency, confirming the value of the 5-amino intermediate as a starting point for building high-affinity lead compounds.
- [1] Boschelli DH, et al. Identification of 7-Phenylaminothieno-[3,2-b]pyridine-6-carbonitriles as a New Class of Src Kinase Inhibitors. J Med Chem. 2004;47(27):6656-6659. View Source
